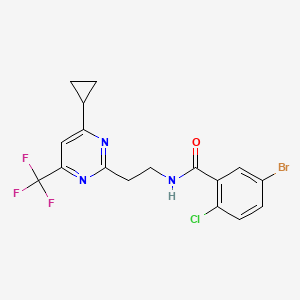

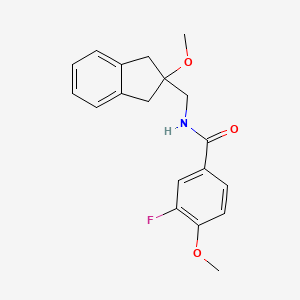

![molecular formula C10H11N3OS B2894320 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2195940-36-2](/img/structure/B2894320.png)

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is a chemical compound with potential applications in scientific research . Its unique structure offers opportunities for developing novel materials and investigating various applications.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . In particular, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions have been used .Molecular Structure Analysis

The molecular structure of “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is represented by the molecular formula C10H11N3OS . The structure of this compound and related imidazo[1,2-b]pyridazines have been the subject of various studies .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to display dramatically improved metabolic stability . They have been used in the development of IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .Scientific Research Applications

Inhibition of IL-17A for Autoimmune Diseases

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine: has been identified as a potent inhibitor of interleukin-17A (IL-17A), a cytokine that plays a significant role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, this compound can potentially reduce chronic inflammation and tissue damage associated with these conditions.

Molecular Recognition in Drug Discovery

The pyridazine moiety of the compound contributes to its unique physicochemical properties, such as weak basicity and robust hydrogen-bonding capacity. These characteristics are valuable in molecular recognition processes that are crucial for drug-target interactions in drug discovery . The compound’s inherent polarity and low cytochrome P450 inhibitory effects are also advantageous in developing new pharmacological agents.

Cancer Therapeutics

Research has shown that derivatives of imidazo[1,2-b]pyridazine, like 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine, can act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway’s aberrant expression is often linked to cancer progression, making PI3K inhibitors a significant focus in the treatment of various cancers.

Biotechnology Applications

In biotechnology, the compound’s ability to modulate key biological pathways is of interest for the development of novel treatments. Its role as an IL-17A inhibitor could be explored further for creating biologic treatments that target specific cytokines involved in autoimmune diseases .

Pharmacological Research

The compound’s potential in pharmacology is not limited to its inhibitory action on IL-17A. Its structural features make it a candidate for further exploration in the design of small molecule inhibitors that could offer oral efficacy in conditions currently treated with injectable biologics .

Materials Science

While direct applications in materials science are not explicitly documented for this compound, the unique properties of the pyridazine ring suggest potential utility in the synthesis of novel materials. Its molecular structure could influence the design of compounds with specific electronic or photonic properties .

Future Directions

The future directions for “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” could involve further exploration of its potential applications in scientific research. Given the interest in imidazo[1,2-b]pyridazines as bioactive scaffolds , there may be potential for this compound in the development of new pharmaceuticals or other applications.

Mechanism of Action

Target of Action

The primary target of 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from interacting with its receptor, IL-17R . This inhibits the downstream signaling pathways triggered by IL-17A, thereby reducing inflammation and tissue damage .

Biochemical Pathways

The inhibition of IL-17A affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By blocking the action of IL-17A, 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine disrupts this axis, leading to a reduction in the inflammatory response and an improvement in symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

As a small molecule inhibitor, it is expected to have good bioavailability and can be orally administered .

Result of Action

The inhibition of IL-17A by 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine leads to a significant reduction in inflammation and tissue damage . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

properties

IUPAC Name |

6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJVBNQYYWJENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)

![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)